N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an indole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the indole derivative with the thiophene-2-carboxamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide can produce amines .
Scientific Research Applications
N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the indole and thiophene moieties suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thiophene-containing molecules, such as:
Indole-3-carboxamide: Known for its biological activity and use in medicinal chemistry.
Thiophene-2-carboxamide: Used in material science and organic electronics.
Uniqueness
N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and biological properties. This makes it a valuable compound for research in multiple scientific fields .
Properties
IUPAC Name |
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-30-20-10-5-3-8-18(20)26-23(28)16-32-22-15-27(19-9-4-2-7-17(19)22)13-12-25-24(29)21-11-6-14-31-21/h2-11,14-15H,12-13,16H2,1H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZTGPGKMHEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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